Pipecolyl-leucyl-glycinamide

Dopamine D2 receptor Allosteric modulation ADTN binding assay

Pipecolyl-leucyl-glycinamide (CAS 103616-64-4; synonym Pip-Leu-Gly-amide) is a synthetic tripeptide analogue of the C-terminal fragment of oxytocin, classified as a substituted oligopeptide. It is structurally derived from the endogenous neuropeptide melanostatin (MIF-1; L-prolyl-L-leucyl-glycinamide) by replacement of the N-terminal L-proline residue with L-pipecolic acid, expanding the pyrrolidine ring to a six-membered piperidine ring.

Molecular Formula C14H26N4O3
Molecular Weight 298.38 g/mol
CAS No. 103616-64-4
Cat. No. B3363593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipecolyl-leucyl-glycinamide
CAS103616-64-4
SynonymsPip-Leu-Gly-amide
pipecolyl-leucyl-glycinamide
Molecular FormulaC14H26N4O3
Molecular Weight298.38 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCCN1
InChIInChI=1S/C14H26N4O3/c1-9(2)7-11(13(20)17-8-12(15)19)18-14(21)10-5-3-4-6-16-10/h9-11,16H,3-8H2,1-2H3,(H2,15,19)(H,17,20)(H,18,21)/t10-,11+/m1/s1
InChIKeyDLASRJQUZVWYAL-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pipecolyl-leucyl-glycinamide (CAS 103616-64-4): A Synthetic Tripeptide Oxytocin Fragment Analog for Dopaminergic Research


Pipecolyl-leucyl-glycinamide (CAS 103616-64-4; synonym Pip-Leu-Gly-amide) is a synthetic tripeptide analogue of the C-terminal fragment of oxytocin, classified as a substituted oligopeptide [1]. It is structurally derived from the endogenous neuropeptide melanostatin (MIF-1; L-prolyl-L-leucyl-glycinamide) by replacement of the N-terminal L-proline residue with L-pipecolic acid, expanding the pyrrolidine ring to a six-membered piperidine ring [2]. This compound has been investigated as a modulator of central dopamine receptors, with published studies evaluating its effects on dopamine receptor binding, brain monoamine levels, and ethanol tolerance [2][3][4].

Why Pipecolyl-leucyl-glycinamide Cannot Be Interchanged with Generic MIF-1 or PLG Analogs in Dopamine Receptor Studies


Generic substitution of pipecolyl-leucyl-glycinamide with the prototypical tripeptide MIF-1 (L-Pro-Leu-Gly-NH2) or other N-terminal variants introduces uncontrolled variables in dopamine receptor modulation studies. The replacement of the N-terminal proline five-membered ring with pipecolic acid's six-membered piperidine ring alters the conformational landscape and hydrogen-bonding capacity of the molecule [1]. Critically, stereochemical configuration at the N-terminal residue—D-pipecolic acid versus L-pipecolic acid—produces opposite directional effects on brain dopamine levels in the dorsal hippocampus, with D-substitution decreasing and L-substitution increasing monoamine content [2]. Furthermore, in vivo behavioral assays demonstrate that D-pipecolyl-leucyl-glycinamide modulates ethanol tolerance in a dose-dependent manner at microgram doses, an effect profile that cannot be assumed for non-pipecolic acid-containing analogs without explicit comparative data [3]. The specific pipecolic acid scaffold thus confers distinct pharmacodynamic properties that are not interchangeable within the broader PLG analog class.

Quantitative Differentiation Evidence for Pip-Leu-Gly-amide: Comparator-Based Analysis for Procurement Decisions


Dopamine D2 Receptor PAM Activity: Pip-Leu-Gly-NH2 Exhibits Comparable Efficacy to PLG in ADTN Binding Enhancement

In a systematic structure-activity relationship study, Pip-Leu-Gly-NH2 (compound 5) was tested alongside six other N-terminal modified PLG analogs for its ability to enhance the binding of the dopamine agonist ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) to central dopamine receptors in bovine striatal membranes [1]. Pip-Leu-Gly-NH2 demonstrated activity comparable to that of the parent compound PLG (Pro-Leu-Gly-NH2), whereas Thz-Leu-Gly-NH2 and D-Δ3,4-Pro-Leu-Gly-NH2 were found to be inactive [1]. This establishes Pip-Leu-Gly-NH2 as a validated active analog within the series.

Dopamine D2 receptor Allosteric modulation ADTN binding assay Striatal membranes

Stereochemistry-Dependent Dopamine Modulation: D-Pip vs. L-Pip Substitution Produces Opposite Directional Effects on Hippocampal DA Levels

In a rat brain monoamine study, N-terminal substitution of PLG by D-pipecolic acid versus L-pipecolic acid produced opposite changes in steady-state dopamine levels in the dorsal hippocampus [1]. D-pipecolic acid substitution decreased dopamine levels, whereas L-pipecolic acid substitution increased dopamine levels, demonstrating stereochemistry-dependent functional divergence [1]. Notably, this directional effect was abolished when the N-terminus of either analog was protected by a benzyloxycarbonyl (Z) group, confirming that the free N-terminal amine of the pipecolic acid moiety is required for the differential effect [1].

Brain monoamines Stereochemistry Dorsal hippocampus Dopamine

In Vivo Dose-Dependent Inhibition of Ethanol Tolerance: D-Pip-Leu-Gly-NH2 at 0.05–5.0 μg/Mouse

D-Pip-Leu-Gly-NH2 (DPLG) was evaluated for its effects on the development of tolerance to ethanol-induced hypothermia in mice. Ethanol (4 g/kg i.p.) was administered on three consecutive days. DPLG at 0.005 μg/mouse permitted tolerance development but at a reduced level versus controls [1]. At higher doses (0.05–5.0 μg/mouse), DPLG completely inhibited the development of tolerance [1]. Additionally, when DPLG was administered only prior to withdrawal testing, it markedly prolonged the onset of withdrawal signs as quantified by picrotoxin-induced convulsions [1]. This dose-response profile provides a quantitative in vivo benchmark differentiating DPLG from other oxytocin C-terminal fragment analogs.

Ethanol tolerance Alcohol dependence In vivo behavioral pharmacology Hypothermia

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. PLG

Pipecolyl-leucyl-glycinamide possesses calculated physicochemical properties that differentiate it from the parent PLG scaffold. The ACD/Labs Percepta-predicted logP is -0.50, with a polar surface area of 113 Ų, 5 hydrogen bond donors, and 7 hydrogen bond acceptors . The expanded piperidine ring introduces one additional methylene unit compared to the proline-containing PLG, which is predicted to increase lipophilicity (estimated ΔlogP of approximately +0.3 to +0.5 relative to PLG) and conformational flexibility (7 freely rotatable bonds) . The compound shows one Rule of 5 violation, indicating reduced passive membrane permeability potential relative to smaller PLG analogs . The predicted logD at pH 7.4 is -1.33, suggesting predominant ionization at physiological pH .

Lipophilicity Hydrogen bonding Drug-likeness Physicochemical profiling

Derivative Superiority: Methyl L-Pipecolyl-L-Leucylglycinate Exhibits 4.1–4.2-Fold Dopamine Potency Enhancement Over MIF-1

A 2025 study by Sampaio-Dias et al. evaluated a new series of MIF-1 analogs using L-pipecolic acid as an L-proline surrogate in functional D2 receptor assays. Methyl L-pipecolyl-L-leucylglycinate (compound 9), the methyl ester analog of pipecolyl-leucyl-glycinamide, promoted a 4.1-fold and 4.2-fold increase in dopamine potency at concentrations of 0.01 nM and 1 nM, respectively, compared to MIF-1 [1]. This compound exhibited no significant toxicity in human dopaminergic SH-SY5Y neuronal cells up to 100 μM in both MTT reduction and neutral red uptake assays [1]. While this data pertains to the methyl ester derivative rather than the amide form, it demonstrates that the pipecolic acid scaffold is capable of significantly enhanced D2R PAM activity relative to the endogenous proline-containing ligand, providing strong class-level evidence for the pipecolyl scaffold's functional advantage [1].

Dopamine D2 receptor Positive allosteric modulator Functional assay MIF-1 analog

Recommended Application Scenarios for Pipecolyl-leucyl-glycinamide Based on Quantitative Differentiation Evidence


Dopamine D2 Receptor Positive Allosteric Modulator (PAM) Screening and SAR Studies

Pipecolyl-leucyl-glycinamide is suitable as a validated active reference compound in D2R PAM screening cascades. Its confirmed activity in the ADTN binding enhancement assay [1] and the demonstrated superiority of its methyl ester derivative over MIF-1 in functional D2R assays [2] position the pipecolyl scaffold as a preferred starting point for structure-activity relationship (SAR) exploration of D2R allosteric modulators. Laboratories comparing N-terminal heterocyclic replacements can use this compound as a positive control alongside inactive analogs such as Thz-Leu-Gly-NH2 to establish assay validity [1].

Ethanol Tolerance and Alcohol Use Disorder Preclinical Models

The demonstrated dose-dependent inhibition of ethanol tolerance by D-Pip-Leu-Gly-NH2 at doses of 0.05–5.0 μg/mouse, along with its ability to prolong withdrawal onset [3], makes this compound a targeted tool for preclinical alcohol research. Investigators studying oxytocin fragment-mediated modulation of alcohol-related behaviors can employ the validated dosing range from the 1987 Szabó study as a reference for experimental design, differentiating this compound from PLG and other oxytocin C-terminal fragments for which comparable in vivo ethanol tolerance data are not published.

Stereochemistry-Dependent Neuroscience: D- vs. L-Pipecolic Acid Differential Studies

The opposite directional effects of D- and L-pipecolic acid substitution on hippocampal dopamine levels [4] make this compound uniquely valuable for studying stereochemistry-dependent neuromodulation. Researchers investigating the role of N-terminal stereochemistry in neuropeptide-receptor interactions can use matched D- and L-pipecolyl-leucyl-glycinamide pairs as tools to probe chiral recognition elements at allosteric sites on dopamine receptors, a line of inquiry not accessible with the achiral proline-containing PLG scaffold [4].

Peptidomimetic Lead Optimization with Altered Physicochemical Profiles

The expanded piperidine ring of pipecolyl-leucyl-glycinamide confers increased lipophilicity (predicted logP -0.50) and conformational flexibility relative to the pyrrolidine-containing PLG scaffold . Medicinal chemistry groups optimizing CNS-penetrant peptidomimetic D2R modulators can select this compound as a scaffold with a differentiated physicochemical profile, using its calculated properties (PSA 113 Ų, 5 HBD, 7 HBA) to guide further modifications aimed at balancing potency with blood-brain barrier permeability.

Quote Request

Request a Quote for Pipecolyl-leucyl-glycinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.